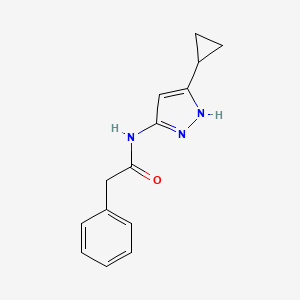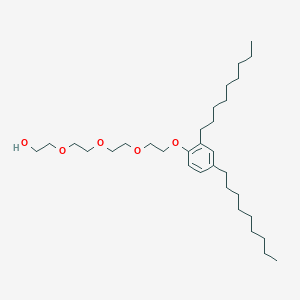
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is a complex organic compound characterized by its multiple ethoxy groups and a dinonylphenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the stepwise addition of ethoxy groups to a dinonylphenoxy precursor. The process begins with the preparation of 2,4-dinonylphenol, which is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of a base catalyst, such as potassium hydroxide, and temperatures ranging from 50°C to 100°C to facilitate the ethoxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary alcohols .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane dynamics and protein-lipid interactions due to its amphiphilic nature.
Medicine: Research explores its potential as a drug delivery agent, leveraging its ability to solubilize hydrophobic drugs.
Industry: It finds applications in the production of detergents, lubricants, and coatings.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with lipid membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of hydrophobic drugs. Additionally, the compound can interact with specific protein targets, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Propenyloxy)ethoxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-(2-(2-(2,4-Dinonylphenoxy)ethoxy)ethoxy)ethoxy)ethanol stands out due to its dinonylphenoxy group, which imparts unique hydrophobic characteristics. This feature enhances its ability to interact with lipid membranes and hydrophobic molecules, making it particularly useful in applications requiring amphiphilic properties .
Eigenschaften
CAS-Nummer |
142902-61-2 |
|---|---|
Molekularformel |
C32H58O5 |
Molekulargewicht |
522.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2,4-di(nonyl)phenoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O5/c1-3-5-7-9-11-13-15-17-30-19-20-32(31(29-30)18-16-14-12-10-8-6-4-2)37-28-27-36-26-25-35-24-23-34-22-21-33/h19-20,29,33H,3-18,21-28H2,1-2H3 |
InChI-Schlüssel |
UVOLLACCQYFXTC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C=C1)OCCOCCOCCOCCO)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


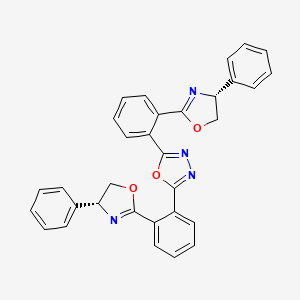
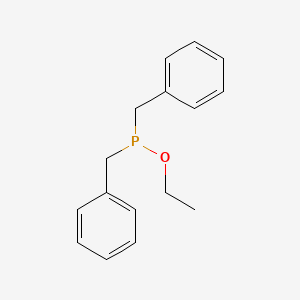
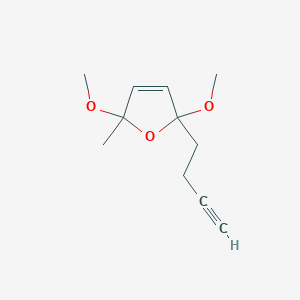
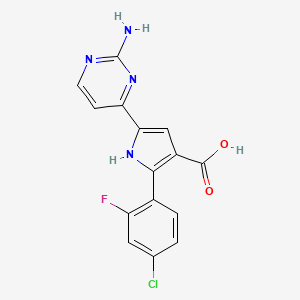
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12899694.png)
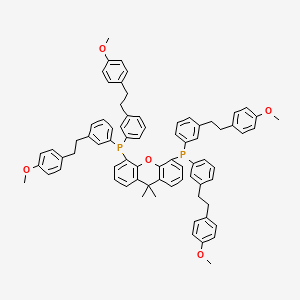
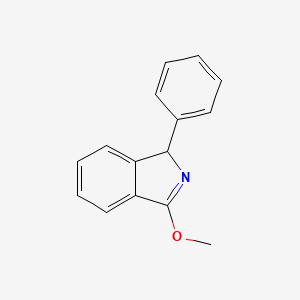
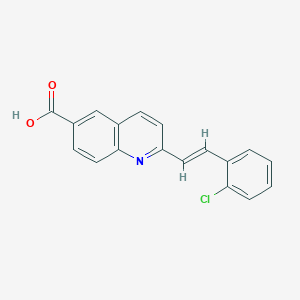
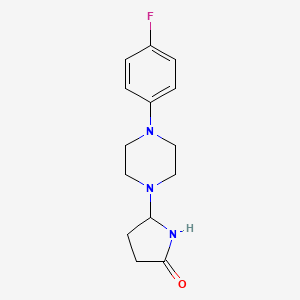
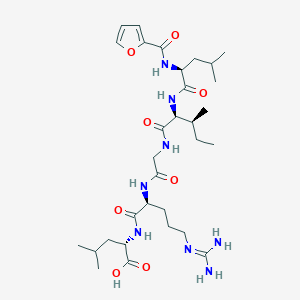
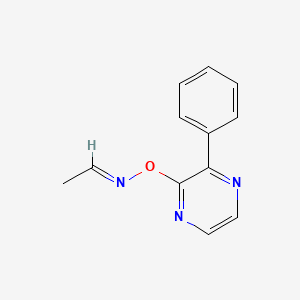
![5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone](/img/structure/B12899732.png)
